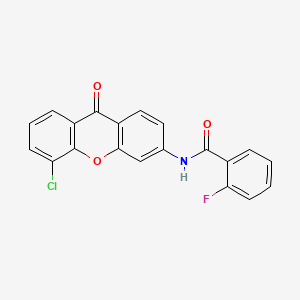

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorobenzamide compounds often involves condensation reactions of halogenated benzoyl chlorides with aromatic amines in the presence of a base. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield from the condensation of 2-fluorobenzoyl chloride and 2,3-difluoroaniline, showcasing a similar approach that could be applicable to the target compound (Hehir & Gallagher, 2023).

Molecular Structure Analysis

Crystal structure determination methods, such as single crystal X-ray diffraction, are pivotal in understanding the molecular structure of benzamides. These methods have elucidated that aromatic rings in such compounds can be nearly co-planar, with central amide groups oriented differently, affecting the molecule's overall geometry and reactivity (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. These reactions are influenced by the compound's functional groups, such as amides and fluorine atoms, which can engage in interactions like C-H⋯F/O and C-F⋯C, contributing to the molecule's stability and reactivity (Hehir & Gallagher, 2023).

Applications De Recherche Scientifique

Xanthone Derivatives in Biological Activities

Xanthones, which share a structural similarity with N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide, have been extensively studied for their biological activities. They are known for their pharmacological effects, including antitumor properties, and have been explored in cancer therapy. Compounds like DMXAA and psorospermin are notable examples of xanthone derivatives used in this context. The structural variation in xanthones significantly influences their biological activity, highlighting the importance of specific substituents in determining their pharmacological potential (Pinto, Sousa, & Nascimento, 2005).

Antimicrobial Applications of Fluorobenzamides

Fluorobenzamides, which include a fluorine atom in their structure similar to this compound, have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom has been found essential for enhancing antimicrobial properties, suggesting that compounds like this compound could potentially have applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Benzodiazepine Receptor Agonists

Compounds structurally related to benzamides have been studied for their potential as benzodiazepine receptor agonists, indicating possible applications in neurological research and therapy. These compounds could be useful in exploring new treatments for conditions like epilepsy and anxiety (Faizi et al., 2017).

Fluorination Techniques in Organic Synthesis

The chemical modification of benzamides through fluorination is a significant area of research in organic synthesis. Techniques involving iron-catalyzed, fluoroamide-directed C-H fluorination have been developed, demonstrating the potential for creating fluorinated derivatives of compounds like this compound for various applications, including pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

Propriétés

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO3/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)26-19(14)15)23-20(25)12-4-1-2-7-16(12)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADMXWFNOYJJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)